molecular formula C11H16ClN B2686425 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1810069-89-6

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B2686425
CAS No.: 1810069-89-6
M. Wt: 197.71
InChI Key: HCBRYFDVZWVSGL-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is an organic compound with the CAS Number: 1810069-89-6 . It has a molecular weight of 197.71 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N.ClH/c1-8-5-6-9-3-2-4-11(12)10(9)7-8;/h5-7,11H,2-4,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point range of 259-262 degrees Celsius .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Yi, Cho, and Lee (2005) conducted a study on the synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles, exploring the reaction of methyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propenoate with primary amines, which yielded 4-chloro-5-hydroxy-3-methoxycarbonyl-1H-benzo[g]indoles as major compounds (Yi, Cho, & Lee, 2005).
    • Göksu et al. (2003) described a synthesis method for 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, highlighting the process of methylation and Friedel-Crafts acylation (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
  • Role in Synthesizing Bioactive Compounds :

    • Men Wei-dong (2013) investigated the stereoselective reduction of acyl protected 4-amino-3,4-dihydro-1(2H)-naphthalenone, noting that 1,2,3,4-tetrahydronaphthalen-1-amine and its derivative are important synthetic intermediates for bioactive compounds (Men Wei-dong, 2013).
  • Stereoselective Process Development :

    • Han et al. (2007) developed a multikilogram-scale, stereoselective process for synthesizing (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, a compound related to 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. This process involved the synthesis of sulfinyl imine and its stereoselective reduction (Han, Koenig, Zhao, Su, Singh, & Bakale, 2007).
  • Pharmacological Research :

  • Chemical Synthesis Techniques :

    • Nguyen et al. (2003) described a method for the regioselective oxidation and acidic hydrolysis of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide to produce haloindanone derivatives, showcasing a chemical synthesis technique (Nguyen, Corpuz, Heidelbaugh, Chow, & Garst, 2003).

Safety and Hazards

This compound is associated with several hazards. It is harmful if swallowed and can cause skin irritation. It also poses a risk to aquatic life due to its long-lasting effects .

Properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8-5-6-9-3-2-4-11(12)10(9)7-8;/h5-7,11H,2-4,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBRYFDVZWVSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2N)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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